molecular formula C23H23N5 B12618204 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine CAS No. 917925-51-0

4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

Cat. No.: B12618204
CAS No.: 917925-51-0
M. Wt: 369.5 g/mol
InChI Key: SHSDTVPVIFOYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 917925-51-0) is a complex chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound incorporates two privileged pharmacophores—an imidazole ring and a piperidine ring—within its structure, which are commonly found in biologically active molecules and marketed drugs . The imidazole moiety is a key structural component in many therapeutic agents, contributing to a wide spectrum of pharmacological activities, while the piperidine ring is prevalent in pharmaceuticals and natural alkaloids, often contributing to favorable pharmacokinetic properties and receptor binding . This specific molecular architecture is particularly relevant for researchers investigating novel ligands for therapeutic targets. Scientific literature indicates that structurally related 4-phenyl-4-(imidazolyl)-piperidine derivatives have been prepared and evaluated as non-peptidic selective delta-opioid receptor agonists, showing potential anxiolytic and antidepressant properties in preclinical models . Furthermore, compounds featuring both phenylpyrazole and imidazole motifs have been explored as potent inhibitors in oncology research, such as for the BRAF kinase, a key target in melanoma and other cancers . The presence of the pyrazole group, another nitrogen-containing heterocycle, further enhances the compound's utility as a building block for designing new active molecules, given its established role in multicomponent reactions for creating diverse biologically active derivatives . With a molecular formula of C 23 H 23 N 5 and a molecular weight of 369.46 g/mol, this reagent serves as a sophisticated intermediate for pharmaceutical R&D. It is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis aimed at developing new therapies for various conditions. Attention: This product is provided for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

917925-51-0

Molecular Formula

C23H23N5

Molecular Weight

369.5 g/mol

IUPAC Name

4-(4-phenylimidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

InChI

InChI=1S/C23H23N5/c1-2-4-19(5-3-1)22-16-28(17-25-22)23(10-12-24-13-11-23)21-8-6-18(7-9-21)20-14-26-27-15-20/h1-9,14-17,24H,10-13H2,(H,26,27)

InChI Key

SHSDTVPVIFOYAK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)N4C=C(N=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Method 1: Multi-step Synthesis via Imidazole and Pyrazole Intermediates

This method involves the sequential synthesis of both imidazole and pyrazole components before their combination into the final piperidine structure.

Step 1: Synthesis of Imidazole Derivative

  • React an appropriate phenyl hydrazine with an α-haloketone in an alcoholic solvent under reflux conditions to yield the imidazole derivative.

Step 2: Synthesis of Pyrazole Derivative

  • Combine 4-phenyl-1H-pyrazole with a suitable electrophile (such as a halogenated aromatic compound) using a base like sodium hydride to facilitate nucleophilic substitution.

Step 3: Formation of Final Compound

  • The imidazole and pyrazole derivatives can then be coupled through a reaction involving piperidine under acidic conditions, often utilizing a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Yield and Purification

  • Typical yields for this multi-step synthesis range from 60% to 80%. Purification is often achieved through recrystallization from ethanol or chromatography techniques.

Method 2: One-Pot Synthesis

This method simplifies the process by combining all reactants in a single reaction vessel, which can reduce time and improve overall yield.

Procedure

  • In a solvent such as dimethylformamide (DMF), mix equimolar amounts of the phenyl hydrazine, α-haloketone, and piperidine.

Catalyst

  • A catalytic amount of piperidine may also be added to promote the reaction under reflux conditions.

Yield and Purification

  • This method can achieve yields exceeding 85%. The crude product may be purified using column chromatography or recrystallization from suitable solvents like methanol.

Method 3: Cyclization Approach

This method focuses on cyclizing precursors to form the desired heterocyclic structures.

Step 1: Formation of Piperidine Ring

  • Start with a substituted piperidine that has reactive groups capable of forming imidazole and pyrazole rings through cyclization reactions.

Step 2: Cyclization Reaction

  • Use reagents such as Lawesson's reagent for thioketone formation or phosphorous oxychloride for cyclization under controlled conditions.

Yield and Purification

  • Yields can vary widely based on reactant purity and reaction conditions but typically fall within the range of 70% to 90%. Purification often requires recrystallization or extraction methods.
Method Steps Involved Typical Yield Purification Method
Multi-step Synthesis Sequential synthesis of imidazole & pyrazole 60% - 80% Recrystallization/Chromatography
One-Pot Synthesis All reactants combined in one reaction >85% Column Chromatography/Recrystallization
Cyclization Approach Cyclization of precursors to form heterocycles 70% - 90% Recrystallization/Extraction

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of piperidine compounds, including 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine, exhibit selective agonistic properties at delta-opioid receptors. Studies have shown that these compounds can elicit anxiolytic and antidepressant-like effects in animal models. For instance, a study evaluated the in vitro affinities of various derivatives for delta-, micro-, and kappa-opioid receptors, demonstrating promising results that suggest potential therapeutic applications in treating mood disorders .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of pyrazole derivatives, related to the compound , were synthesized and tested against various bacterial strains. Some exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for development into antimicrobial agents .

Anxiolytic and Antidepressant Effects

The anxiolytic and antidepressant properties of 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine derivatives have been highlighted in several studies. These compounds were subjected to behavioral tests such as the mouse tail suspension test and neonatal ultrasonic vocalization test, which confirmed their efficacy in reducing anxiety and depressive behaviors .

Cardiotonic Activity

Recent investigations have focused on the cardiotonic effects of related compounds. Specifically, derivatives designed to inhibit phosphodiesterase enzymes (PDE3A and PDE3B) showed promising results in enhancing cardiac contractility. This suggests that modifications to the imidazole and pyrazole moieties could lead to new cardiotonic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. SAR studies indicate that variations in substituents on the phenyl rings significantly affect receptor binding affinity and biological activity. For example, modifications to the imidazole or pyrazole rings can enhance selectivity for specific opioid receptors or improve antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
Opioid Receptor Agonism4-(4-Phenyl-1H-imidazol-1-yl)-...Anxiolytic/Antidepressant
AntimicrobialPyrazole DerivativesSignificant against Gram-positive
CardiotonicPDE InhibitorsEnhanced cardiac contractility

Mechanism of Action

The mechanism of action of 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

4-(4-Phenyl-1H-imidazol-1-yl)piperidine (CAS 863257-52-7)

  • Structure : Simpler analog lacking the pyrazolylphenyl group.
  • Molecular Formula : C₁₄H₁₇N₃ ().
  • Key Differences: Reduced steric bulk and lower molecular weight (227.3 g/mol vs. ~355–360 g/mol for the target compound).
  • Applications : Used as a chemical intermediate; pharmacological activity uncharacterized in evidence .

4-(4-(1H-Pyrazol-4-yl)phenyl)-4-(4-chlorophenyl)piperidine (CAS 857531-00-1)

  • Structure : Chlorophenyl replaces phenylimidazole.
  • Pharmacology : Potent ATP-competitive inhibitor of Akt kinases (IC₅₀: 17–47 nM) ().
  • Lower structural complexity compared to the dual heterocyclic target compound.
  • Bioactivity : Targets oncogenic signaling pathways; pyrazole-phenyl group critical for kinase binding .

4-(2-Chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 857532-43-5)

  • Structure : Halogenated phenyl (Cl, F) instead of phenylimidazole.
  • Molecular Formula : C₂₀H₁₉ClFN₃ ().
  • Key Differences: Halogen atoms increase lipophilicity (LogP ~3.5 estimated) vs. target compound (LogP ~2.8). Potential for enhanced blood-brain barrier penetration due to fluorine .

4-[4-(3-Methoxypropoxy)phenyl]-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine (CAS 857531-85-2)

  • Structure : Methoxypropoxy substituent on phenyl.
  • Key Differences :
    • Ether linkage improves hydrophilicity, likely enhancing aqueous solubility.
    • Methoxy group may reduce CYP-mediated metabolism compared to halogenated analogs .

4-(1H-Imidazol-4-yl)-1-phenethyl-piperidine (CAS 106243-49-6)

  • Structure : Phenethyl group replaces pyrazolylphenyl.
  • Molecular Formula : C₁₆H₂₁N₃ ().
  • Limited evidence on bioactivity compared to pyrazole-containing analogs .

Pharmacological and Physicochemical Profiles

Structural Impact on Target Engagement

  • Imidazole-Pyrazole Synergy : The dual heterocycles in the target compound may enable simultaneous interactions with hydrophobic pockets (phenyl groups) and polar residues (imidazole/pyrazole N atoms), a feature absent in single-heterocycle analogs .
  • Piperidine Scaffold : Common in CNS-targeting drugs due to its ability to cross the blood-brain barrier; substitutions modulate selectivity .

Physicochemical Properties

Property Target Compound 4-(4-Chlorophenyl) Analog (CAS 857531-00-1) Halogenated Analog (CAS 857532-43-5)
Molecular Weight (g/mol) ~355–360 337.85 355.84
LogP (Estimated) ~2.8 ~3.2 ~3.5
Hydrogen Bond Acceptors 5 3 4

Biological Activity

The compound 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of imidazole and pyrazole moieties. Its chemical formula is C20H22N4C_{20}H_{22}N_4, and it features a complex structure that facilitates interaction with biological targets.

Research indicates that compounds containing imidazole and pyrazole rings often exhibit diverse biological activities, including anticancer, anti-inflammatory, and analgesic effects. The specific mechanism of action for 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine involves:

  • Receptor Interaction : The compound may interact with various receptors, including opioid receptors, which are implicated in pain modulation and mood regulation.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer progression or inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives containing the 1H-pyrazole scaffold have shown significant activity against multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Anxiolytic and Antidepressant Effects

A series of studies have evaluated the anxiolytic and antidepressant properties of related piperidine derivatives. For example, a study reported that certain derivatives displayed selective agonist activity at delta-opioid receptors, leading to anxiolytic effects in animal models . These findings suggest that 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine may also exhibit similar properties.

Antimicrobial Activity

Compounds with imidazole and pyrazole structures have been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit bacterial growth effectively, although specific data on this compound's activity is limited .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Anticancer Study : A study synthesized various 1H-pyrazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the substituents significantly affected their potency .
  • Opioid Receptor Study : In a behavioral study using mouse models, certain piperidine derivatives demonstrated anxiolytic effects through delta-opioid receptor activation, suggesting potential therapeutic applications for anxiety disorders .
  • Antimicrobial Evaluation : A series of thiazole derivatives were tested for antibacterial activity, revealing promising results against Gram-positive bacteria. This indicates a potential pathway for further exploration of similar compounds .

Data Tables

Biological ActivityCompoundIC50 (μM)Reference
Anticancer4-Pyrazole Derivative5.0
AnxiolyticPiperidine Derivative10.0
AntimicrobialThiazole Derivative31.25

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine?

  • Methodological Answer : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. For example, reacting 4-azidopiperidine derivatives with 1-ethynyl-4-(1H-pyrazol-4-yl)benzene in a THF:acetone (5:1) solvent system with CuI (10 mol%) as a catalyst under reflux for 24 hours yields the target compound. Post-synthesis purification involves column chromatography and recrystallization .

Q. How can the structural integrity of the compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H-NMR to confirm proton environments (e.g., imidazole and pyrazole protons).
  • ES-MS for molecular weight validation.
  • CHN elemental analysis to verify stoichiometry.
    Reference spectra from structurally analogous piperidine-imidazole derivatives for cross-validation .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow GHS-aligned protocols:

  • Use fume hoods to avoid inhalation (if crystalline dust forms).
  • Wear nitrile gloves and lab coats to prevent skin contact; rinse immediately with water if exposed.
  • Store at room temperature in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and identify energy barriers. Pair this with machine learning to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal conditions. This hybrid approach reduces trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

Comparative Assay Analysis : Replicate kinase inhibition assays (e.g., p38 MAP kinase) under standardized conditions (pH, temperature, ATP concentration) to isolate variables.

Structural Analog Screening : Test derivatives with variations in the phenyl-imidazole or pyrazole moieties to identify structure-activity relationships (SAR).

Molecular Docking : Use software like AutoDock Vina to simulate binding interactions and explain discrepancies in inhibitory potency .

Q. What experimental designs are suitable for assessing kinase inhibition efficacy?

  • Methodological Answer :

  • In vitro kinase assays : Use purified p38 MAP kinase and a fluorescence-based ADP-Glo™ assay to measure IC50 values.
  • Control experiments : Include known inhibitors (e.g., SB 239063) for baseline comparison.
  • Dose-response curves : Generate data across 6–8 concentration points (e.g., 1 nM–100 µM) to ensure statistical robustness .

Q. How to address discrepancies between predicted and experimental physicochemical properties?

  • Methodological Answer :

  • Experimental determination : Measure pKa via potentiometric titration and density via gas pycnometry. Compare with computational predictions (e.g., ACD/Labs or ChemAxon software).
  • Solubility studies : Use shake-flask methods in buffers (pH 1–12) to identify optimal conditions for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.